1,5,5-Trimethyl-6-methylene-cyclohexene
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Overview
Description
1,5,5-Trimethyl-6-methylene-cyclohexene is an organic compound with the molecular formula C10H16 and a molecular weight of 136.2340 g/mol . It is also known by its IUPAC name, 1,5,5-trimethyl-6-methylene-1-cyclohexene . This compound is a derivative of cyclohexene and is characterized by the presence of three methyl groups and a methylene group attached to the cyclohexene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethyl-6-methylene-cyclohexene can be synthesized through various methods. One common approach involves the reaction of cyclic secondary and tertiary allylic alcohols with primary aliphatic alcohols in the presence of cerium (III) chloride heptahydrate . This reaction yields alkyl allylic ethers, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves solvent-free microwave extraction techniques . This method is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-6-methylene-cyclohexene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
1,5,5-Trimethyl-6-methylene-cyclohexene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,5-trimethyl-6-methylene-cyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5,5-Trimethyl-6-methylene-cyclohexene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of three methyl groups and a methylene group on the cyclohexene ring differentiates it from other similar compounds and influences its reactivity and applications .
Properties
CAS No. |
514-95-4 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,5,5-trimethyl-6-methylidenecyclohexene |
InChI |
InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
FMXKKHBXBBAQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1=C)(C)C |
Origin of Product |
United States |
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